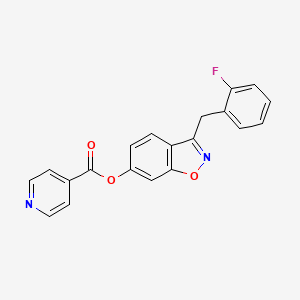
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzisoxazole ring fused with an isonicotinate moiety, and a fluorobenzyl group attached to the benzisoxazole ring. The presence of fluorine in the benzyl group imparts unique chemical properties to the compound, making it a subject of study in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzisoxazole Ring: The benzisoxazole ring can be synthesized through a cyclization reaction involving an ortho-nitrobenzyl alcohol and a suitable nitrile.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and the benzisoxazole intermediate.
Coupling with Isonicotinic Acid: The final step involves coupling the fluorobenzyl-benzisoxazole intermediate with isonicotinic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the fluorine atom.
作用機序
The mechanism of action of 3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The benzisoxazole ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecule.
類似化合物との比較
Similar Compounds
Fluorobenzene: A simpler compound with a single fluorine atom attached to a benzene ring.
Benzisoxazole: The core structure of the compound without the fluorobenzyl and isonicotinate groups.
Isonicotinic Acid: The isonicotinate moiety without the benzisoxazole and fluorobenzyl groups.
Uniqueness
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate is unique due to the combination of the fluorobenzyl group, benzisoxazole ring, and isonicotinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C20H13FN2O3 |
|---|---|
分子量 |
348.3 g/mol |
IUPAC名 |
[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl] pyridine-4-carboxylate |
InChI |
InChI=1S/C20H13FN2O3/c21-17-4-2-1-3-14(17)11-18-16-6-5-15(12-19(16)26-23-18)25-20(24)13-7-9-22-10-8-13/h1-10,12H,11H2 |
InChIキー |
ONUGNVFEWNZAIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


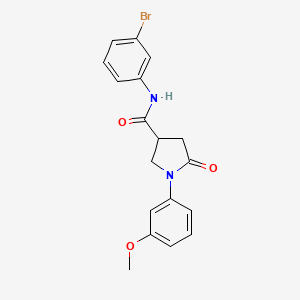
![2-(1,3-benzodioxol-5-yl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B14959517.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14959519.png)
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B14959525.png)
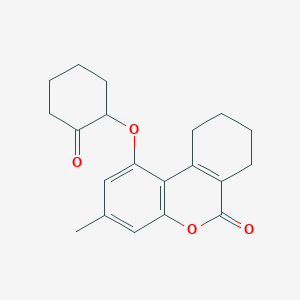
![1-(furan-2-carbonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B14959533.png)
![4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one](/img/structure/B14959534.png)
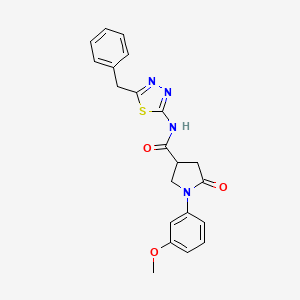
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B14959550.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B14959555.png)
![5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959576.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959577.png)
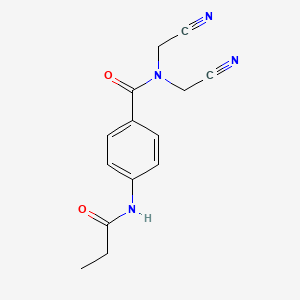
![2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14959581.png)
